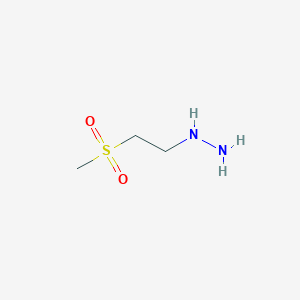

(2-Methanesulfonylethyl)hydrazine

Description

(2-Methanesulfonylethyl)hydrazine is a hydrazine derivative characterized by a methanesulfonyl (CH₃SO₂) group attached to an ethyl chain, terminating in a hydrazine (-NH-NH₂) moiety. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents and strong electron-withdrawing effects due to the sulfonyl group.

Properties

IUPAC Name |

2-methylsulfonylethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S/c1-8(6,7)3-2-5-4/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIMMITZFDMUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179676-86-8 | |

| Record name | (2-methanesulfonylethyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methanesulfonylethyl)hydrazine typically involves the reaction of ethyl methanesulfonate with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3SO2CH2CH2OH+N2H4⋅H2O→CH3SO2CH2CH2NHNH2+H2O

Industrial Production Methods: In an industrial setting, the production of (2-Methanesulfonylethyl)hydrazine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and purification steps to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: (2-Methanesulfonylethyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl hydrazides, while reduction can produce simpler hydrazine derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties

(2-Methanesulfonylethyl)hydrazine has been investigated for its potential as an anticancer agent. Hydrazine derivatives are known to affect DNA methylation processes, which can lead to reactivation of silenced tumor suppressor genes. Research indicates that compounds like hydralazine inhibit DNA methyltransferases, suggesting that similar derivatives may possess anticancer properties through epigenetic modulation .

Drug Development

The compound serves as a precursor in the synthesis of various pharmaceuticals. Hydrazine derivatives are often utilized to create heterocyclic compounds, which are integral in drug design. For example, the conversion of hydrazine into pyrazoles and pyridazines has led to the development of bioactive compounds used in treating conditions such as tuberculosis and other infectious diseases .

Chemical Synthesis

Synthetic Intermediates

In organic chemistry, (2-Methanesulfonylethyl)hydrazine is utilized as a synthetic intermediate for producing other chemical compounds. Its reactivity allows it to participate in various reactions, including condensation and substitution reactions, leading to the formation of more complex molecules used in various applications .

Polymer Chemistry

The compound may also find applications in polymer chemistry as a modifier or additive. Its unique chemical structure can enhance the properties of polymers, improving their thermal stability or mechanical strength.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2-Methanesulfonylethyl)hydrazine involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Hydrazine Derivatives

Structural and Functional Group Comparisons

Key Observations :

- Electron-Withdrawing Groups : Sulfonyl groups (e.g., in ) enhance stability and reactivity, making these compounds effective in electrophilic reactions and surface adsorption (e.g., corrosion inhibition ).

- Alkyl vs. Aryl Substituents: Alkyl hydrazines (e.g., phenelzine ) exhibit higher solubility in aqueous media, whereas aryl derivatives (e.g., nitrofuranyl sulfonohydrazides ) show stronger π-π interactions, favoring drug-DNA binding.

Table 2: Reaction Yields and Conditions for Selected Hydrazines

Key Observations :

- Acid Catalysis: Essential for high-yield synthesis of sulfonohydrazides (e.g., 92% in ).

- Hydrazine Over-Reactivity : Unprotected carbonyl groups (e.g., in ) lead to side reactions, reducing yields.

Table 3: Corrosion Inhibition Efficiency of Hydrazine Derivatives

Key Observations :

- Concentration Dependence: Dihydrazino derivatives (e.g., DHMeT ) outperform mono-hydrazines at low concentrations due to enhanced surface coverage.

- Role of Methoxy/Sulfonyl Groups : Methoxy groups facilitate protective film formation (), while sulfonyl groups improve adsorption via polar interactions.

Pharmacological Activity

Table 4: Anticancer and Anti-Leishmanial Activity

| Compound | IC₅₀ (μM) | Target Pathway | Reference |

|---|---|---|---|

| Nitrofuranyl sulfonohydrazide | 12.4 | DNA topoisomerase inhibition | |

| N-Acyl Hydrazones | 18.9 | Tubulin polymerization | |

| Isoxazolo-triazepines | 9.7 | Apoptosis induction |

Key Observations :

- Sulfonohydrazides vs. Hydrazones: Sulfonohydrazides () exhibit higher potency due to enhanced cellular uptake from sulfonyl groups.

- Structural Complexity : Isoxazolo-triazepines () show superior activity, likely due to fused heterocyclic systems enhancing target specificity.

Biological Activity

(2-Methanesulfonylethyl)hydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities. Hydrazines and their derivatives are known for a variety of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with (2-Methanesulfonylethyl)hydrazine, supported by relevant research findings and case studies.

Chemical Structure and Properties

(2-Methanesulfonylethyl)hydrazine can be described by its structural formula, which features a hydrazine moiety attached to a methanesulfonyl group. This configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Hydrazine derivatives, including (2-Methanesulfonylethyl)hydrazine, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains. For instance, research has shown that hydrazones derived from hydrazines exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of hydrazine derivatives is particularly noteworthy. (2-Methanesulfonylethyl)hydrazine has been evaluated for its efficacy against different cancer cell lines. A study highlighted that certain hydrazone derivatives were effective in inhibiting drug-resistant pancreatic carcinoma cells, suggesting a potential role for (2-Methanesulfonylethyl)hydrazine in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, (2-Methanesulfonylethyl)hydrazine may possess anti-inflammatory effects. Hydrazines are known to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent investigation involved the synthesis of several hydrazone derivatives from (2-Methanesulfonylethyl)hydrazine. These compounds were tested against common bacterial strains, revealing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -

Clinical Observations :

In clinical settings, exposure to hydrazines has been documented in aerospace environments where personnel encountered inhalation of hydrazine vapors. Although primarily associated with toxicity, these observations have led to further investigations into the therapeutic potential of modified hydrazines like (2-Methanesulfonylethyl)hydrazine in mitigating chemical exposure effects .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.